ethyloctahydro-1H-quinolizine-9a-carboxylate
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Overview
Description
Ethyloctahydro-1H-quinolizine-9a-carboxylate is a chemical compound with the molecular formula C12H21NO2 and a molecular weight of 211.3 g/mol It is a derivative of quinolizine, a bicyclic nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyloctahydro-1H-quinolizine-9a-carboxylate typically involves the reaction of quinolizine derivatives with ethyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ester bond . The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters, such as temperature, pressure, and reaction time, to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyloctahydro-1H-quinolizine-9a-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolizine-9a-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms of quinolizine derivatives.
Substitution: The ester group in the compound can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols are used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions include various quinolizine derivatives with different functional groups, such as carboxylic acids, alcohols, and amines .
Scientific Research Applications
Ethyloctahydro-1H-quinolizine-9a-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyloctahydro-1H-quinolizine-9a-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Ethyloctahydro-1H-quinolizine-9a-carboxylate can be compared with other quinolizine derivatives and related compounds:
Quinolone: Quinolones are a class of compounds known for their antimicrobial activity.
4-Hydroxy-2-quinolones: These compounds are known for their pharmaceutical and biological activities.
Alkyl-substituted quinolizines: These compounds have various alkyl groups attached to the quinolizine ring, affecting their chemical and biological properties.
Properties
IUPAC Name |
ethyl 1,2,3,4,6,7,8,9-octahydroquinolizine-9a-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-2-15-11(14)12-7-3-5-9-13(12)10-6-4-8-12/h2-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAQDZRXQJQZSDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCCCN1CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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